molecular formula C9H9BrN2 B8643384 2-Bromo-6-isopropyl-nicotinonitrile

2-Bromo-6-isopropyl-nicotinonitrile

Cat. No.: B8643384
M. Wt: 225.08 g/mol
InChI Key: ABWIWKSOMPBNKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-isopropyl-nicotinonitrile is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

2-bromo-6-propan-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C9H9BrN2/c1-6(2)8-4-3-7(5-11)9(10)12-8/h3-4,6H,1-2H3

InChI Key

ABWIWKSOMPBNKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(C=C1)C#N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the product of Example 8B (4.35 g, 0.0269 mol), tertrabutylammonium bromide (10.4 g, 0.0323 mol) and phosphorous pentoxide (8.01 g, 1.05 mol) in toluene (80 mL) was heated under reflux for 5 hours. The reaction mixture was then cooled to room temperature, water (80 mL) was added, and the mixture was stirred for 2 h at room temperature. The reaction mixture was diluted with toluene (20 mL) and the organic layer separated. The aqueous layer was washed with toluene (50 mL) and the combined organic layers were washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to provide the title product as a yellow oil (5.64 g, 93%).
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
8.01 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
93%

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